EINECS 274-293-0

Description

Properties

CAS No. |

70055-53-7 |

|---|---|

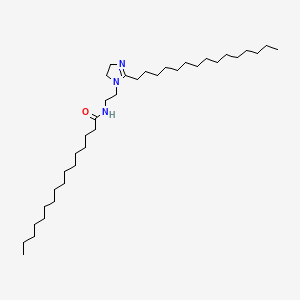

Molecular Formula |

C36H71N3O |

Molecular Weight |

562 g/mol |

IUPAC Name |

N-[2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethyl]hexadecanamide |

InChI |

InChI=1S/C36H71N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,38,40) |

InChI Key |

FPOOYNZMDXKXIK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCCCC |

Other CAS No. |

70055-53-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide involves the reaction of hexadecanoyl chloride with 2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethanamine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Similarity Assessment

- Tanimoto Index : Compounds are deemed analogs if their PubChem 2D fingerprints show ≥70% similarity via the Tanimoto index .

- Machine Learning Models : RASAR approaches use labeled datasets (e.g., 1,387 REACH Annex VI compounds) to predict properties of unlabeled EINECS substances (e.g., 33,000 compounds) through similarity networks .

Functional and Toxicological Profiling

- In Silico Predictions : High-throughput screening and pathway perturbation models estimate toxicity endpoints (e.g., molecular pathway disruption) with >85% accuracy thresholds .

- Physicochemical Properties : LogP (lipophilicity), solubility, and bioavailability metrics are critical for comparing functional behavior .

Comparison with Structurally Similar Compounds

Although EINECS 274-293-0’s exact structure is unspecified, hypothetical analogs can be inferred from methodologies in , which compares boronic acid derivatives. Below is a comparative table for illustrative purposes:

Key Observations :

- Structural analogs share boronic acid functional groups but differ in halogen substitution patterns, affecting lipophilicity (LogP) and solubility.

- Identical topological polar surface area (TPSA) suggests similar membrane permeability profiles .

Toxicological and Environmental Profiles

- Pathway Perturbation : Computational models predict that 4.6–12.6% of EINECS compounds disrupt molecular pathways (e.g., endocrine signaling) at >85% accuracy .

- Bioaccumulation Potential: Higher LogP values in analogs (e.g., 2.78 vs. 2.15) correlate with increased bioaccumulation risks, necessitating stricter regulatory scrutiny .

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental framework for studying EINECS 274-293-0?

- Methodological Answer : Begin with a hypothesis-driven approach, using frameworks like PICO (Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the research question. For example:

- Problem: What are the physicochemical properties of this compound under standard conditions?

- Intervention: Systematic characterization using spectroscopy (e.g., NMR, FTIR) and chromatography (e.g., HPLC).

- Comparison: Cross-reference results with existing literature to identify gaps or confirm known properties.

- Outcome: A validated dataset for future studies.

Ensure feasibility by selecting accessible instrumentation and ethical sourcing of materials .

Q. What are the best practices for conducting a literature review on this compound?

- Methodological Answer : Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis") to filter peer-reviewed studies. Prioritize recent publications (post-2020) but include foundational papers for historical context. Critically evaluate sources by checking author credentials, reproducibility of methods, and journal impact factors. Avoid non-peer-reviewed platforms like Wikipedia .

Q. Which standard techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Analysis : X-ray crystallography for solid-state structure, complemented by NMR (¹H/¹³C) and mass spectrometry for molecular weight confirmation.

- Purity Assessment : HPLC with UV-Vis detection and elemental analysis.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Document all equipment specifications (manufacturer, model, software version) to ensure reproducibility .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Methodological Answer :

- Detailed Protocols : Include step-by-step procedures, solvent grades, and environmental conditions (temperature, humidity).

- Controls : Use positive/negative controls (e.g., known analogs of this compound) to validate methods.

- Data Archiving : Share raw data (spectra, chromatograms) in repositories like Zenodo or Figshare with unique DOIs.

Reference the ARRIVE guidelines for experimental reporting .

Advanced Research Questions

Q. How should conflicting data on this compound’s reactivity be resolved?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., catalyst purity, reaction time) across studies using statistical tools like ANOVA to identify variables causing discrepancies.

- Replication Studies : Reproduce contentious experiments with independent labs to isolate methodological biases.

- Meta-Analysis : Pool datasets from multiple studies to assess trends and outliers. Use software like R or Python for heterogeneity testing .

Q. What advanced strategies can integrate multi-omics data (e.g., metabolomics, proteomics) with studies on this compound?

- Methodological Answer :

- Data Fusion : Use bioinformatics pipelines (e.g., KNIME, Galaxy) to correlate compound interactions with biological pathways.

- Machine Learning : Train models on existing datasets to predict toxicity or metabolic pathways. Validate predictions with in vitro assays.

- Cross-Disciplinary Collaboration : Partner with computational chemists for molecular docking simulations to explore binding affinities .

Q. How can researchers optimize analytical sensitivity for trace-level detection of this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to reduce matrix interference.

- Instrumentation : Couple mass spectrometry with ion mobility separation (IMS-MS) for enhanced resolution.

- Validation : Perform spike-and-recovery experiments at varying concentrations (e.g., 1 ppb–100 ppm) to establish detection limits and linearity .

Q. What computational methods are suitable for modeling this compound’s environmental fate?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways under different environmental conditions (pH, temperature).

- QSAR Models : Predict biodegradation rates using quantitative structure-activity relationship libraries (e.g., EPI Suite).

- Life Cycle Assessment (LCA) : Integrate experimental data with software like SimaPro to evaluate ecological impacts .

Q. How should ethical considerations in data sharing be addressed for this compound research?

- Methodological Answer :

- Informed Consent : For studies involving human/animal samples, obtain ethics committee approval (e.g., IRB).

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via standardized metadata.

- Attribution : Use ORCID IDs and CRediT taxonomy to acknowledge contributions transparently .

Tables for Quick Reference

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-UV/Vis | Purity assessment | Column type, mobile phase, λ detection |

| NMR (¹H/¹³C) | Structural elucidation | Solvent, frequency (MHz), reference peaks |

| TGA-DSC | Thermal stability | Heating rate, atmosphere, sample mass |

| Statistical Test | Use Case | Software |

|---|---|---|

| ANOVA | Comparing multiple experimental groups | R, GraphPad Prism |

| Principal Component Analysis | Dimensionality reduction in omics data | Python (scikit-learn), SIMCA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.